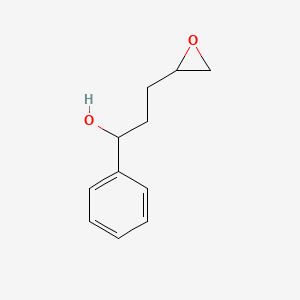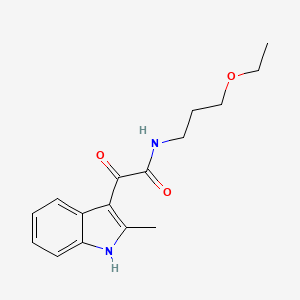
N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR) that has been shown to have potential therapeutic applications in the treatment of prostate cancer.
Scientific Research Applications
Antiallergic Agent Research
Research has identified compounds in the family of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which are explored for their potential as antiallergic agents. These compounds were synthesized and tested for their efficacy in inhibiting histamine release and IL-4 production, crucial for allergic reactions. One such compound demonstrated significant potency in in vitro assays and showed promising results in in vivo antiallergic activity evaluation (Menciu et al., 1999).
Anticancer Activity
A study on the compounds derived from Selaginella pulvinata, including a similar structural compound, showed the potential to inhibit cancer cell growth and induce apoptosis in vitro. This suggests a possible application in cancer treatment, especially in targeting specific cancer cell lines (Wang et al., 2016).
Herbicidal Activity
Some N-(1-Arylethenyl)-2-chloroacetamides, with structural similarities, have been synthesized and found to be effective against upland weeds. This indicates the potential use of such compounds in agricultural applications as herbicides (Okamoto et al., 1991).
Radiopharmaceutical Development
There is research into the development of iodinated indomethacin derivatives, structurally related, as selective inhibitors for imaging purposes in medical diagnostics, particularly for COX-2 targeting (Uddin et al., 2009).
Biological Evaluation for Cannabinoid Receptor Ligands
Research involving indol-3-yl-oxoacetamides has shown that fluorinated derivatives can be potent and selective ligands for the CB2 cannabinoid receptor. This suggests potential therapeutic applications in areas where cannabinoid receptors play a significant role (Moldovan et al., 2017).
properties
IUPAC Name |
N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-21-10-6-9-17-16(20)15(19)14-11(2)18-13-8-5-4-7-12(13)14/h4-5,7-8,18H,3,6,9-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSKNBCEJCPHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

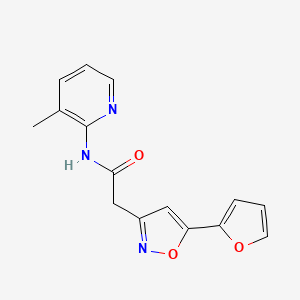
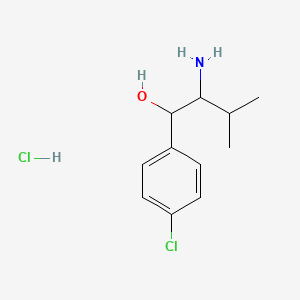
![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2865249.png)
![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)


![2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2865254.png)
![methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2865255.png)
![4,7,8-Trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865256.png)
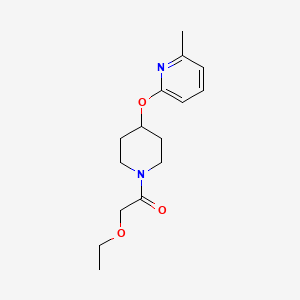
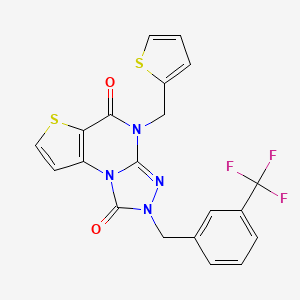

![2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2865265.png)
